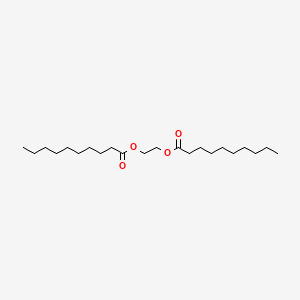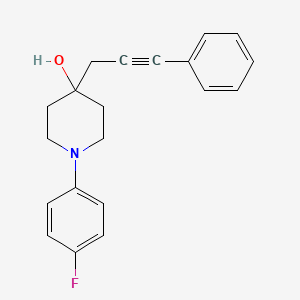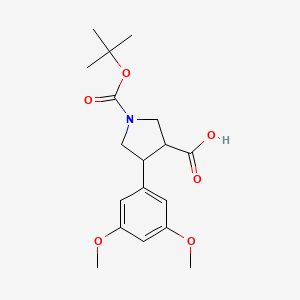
2-Decanoyloxyethyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid,1,1’-(1,2-ethanediyl) ester, also known as ethane-1,2-diyl bis(decanoate), is a chemical compound with the molecular formula C22H42O4. It is an ester formed from decanoic acid and ethylene glycol. This compound is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decanoic acid,1,1’-(1,2-ethanediyl) ester can be synthesized through the esterification reaction between decanoic acid and ethylene glycol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
2 C10H20O2+C2H4(OH)2→C22H42O4+2H2O
Industrial Production Methods
In industrial settings, the production of decanoic acid,1,1’-(1,2-ethanediyl) ester involves large-scale esterification processes. The reaction is carried out in a continuous reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid,1,1’-(1,2-ethanediyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to decanoic acid and ethylene glycol.
Transesterification: The ester can react with other alcohols to form different esters and ethylene glycol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanoic acid and ethylene glycol.
Transesterification: Different esters and ethylene glycol.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
Decanoic acid,1,1’-(1,2-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of decanoic acid,1,1’-(1,2-ethanediyl) ester involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release decanoic acid and ethylene glycol, which can further interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid, 1,2-ethanediyl ester: Similar ester formed from hexadecanoic acid and ethylene glycol.
Decanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester: Another ester with a phosphonooxy group.
Uniqueness
Decanoic acid,1,1’-(1,2-ethanediyl) ester is unique due to its specific chain length and the presence of ethylene glycol as the diol component. This gives it distinct physical and chemical properties, making it suitable for specific industrial and research applications .
Propiedades
Número CAS |
627-85-0 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2-decanoyloxyethyl decanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-21(23)25-19-20-26-22(24)18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
HFSVAOMVBYXXBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCC |
Números CAS relacionados |
75752-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)

![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)

![(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)

![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)





